molecular formula C10H16BNO4S B1387141 N,N-Diethyl 3-boronobenzenesulfonamide CAS No. 871329-58-7

N,N-Diethyl 3-boronobenzenesulfonamide

Cat. No.: B1387141
CAS No.: 871329-58-7
M. Wt: 257.12 g/mol
InChI Key: PSMCZVAPCNNYTE-UHFFFAOYSA-N
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Description

Chemical identity and nomenclature

This compound, systematically named as [3-(diethylsulfamoyl)phenyl]boronic acid according to International Union of Pure and Applied Chemistry nomenclature, exists as a well-characterized organoboron compound with the Chemical Abstracts Service registry number 871329-58-7. The compound maintains the PubChem Compound Identifier 44119635, facilitating its identification within chemical databases and literature. The molecular structure incorporates a benzene ring substituted at the meta position with both a boronic acid group and a diethylsulfamoyl group, creating a bifunctional molecule with distinct reactive sites.

The molecular formula C10H16BNO4S corresponds to a molecular weight of 257.12 grams per mole. The compound's International Chemical Identifier string InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 provides a complete structural description, while the Simplified Molecular Input Line Entry System notation CCN(CC)S(=O)(=O)c1cccc(c1)B(O)O offers a linear representation of the molecular connectivity. Alternative nomenclature includes 3-(N,N-Diethylsulphamoyl)benzeneboronic acid and this compound, reflecting different systematic naming conventions while describing the identical chemical entity.

The compound exhibits distinct structural features that define its chemical behavior. The boronic acid functionality, characterized by the -B(OH)2 group, imparts Lewis acidic properties and enables various cross-coupling reactions characteristic of organoboron compounds. Simultaneously, the sulfonamide moiety contributes to the molecule's hydrogen bonding capacity and overall polarity, influencing both its biological activity and physical properties.

Property Value Reference
Chemical Abstracts Service Number 871329-58-7
PubChem Compound Identifier 44119635
Molecular Formula C10H16BNO4S
Molecular Weight 257.12 g/mol
International Union of Pure and Applied Chemistry Name [3-(diethylsulfamoyl)phenyl]boronic acid
International Chemical Identifier Key PSMCZVAPCNNYTE-UHFFFAOYSA-N

Historical development in organoboron chemistry

The development of this compound occurred within the broader context of organoboron chemistry evolution, which experienced a transformative period beginning in the mid-twentieth century. The foundation of modern organoboron chemistry traces to Professor Herbert Brown's serendipitous discovery of the hydroboration reaction in 1956. This breakthrough emerged when Brown investigated the reduction of ethyl oleate with lithium aluminum hydride, leading to an unexpected observation that the alkene was simultaneously being reduced to form an organoborane compound. Despite initial skepticism from the scientific community, who doubted the significance of these "exotic reagents" that had remained largely dormant since their first preparation by Frankland in 1862, Brown's systematic exploration of organoboron chemistry established the foundation for numerous landmark processes.

The subsequent decades witnessed the emergence of transformative organoboron reactions that revolutionized synthetic organic chemistry. The development of Suzuki coupling reactions, Chan-Lam coupling processes, and Miyaura borylation methods demonstrated the exceptional utility of organoboron compounds in forming carbon-carbon and carbon-heteroatom bonds. These methodological advances created a rich landscape of organoboron chemistry that extends far beyond simple alkylboranes to encompass complex functional molecules incorporating boronic acids, boronic esters, and other boron-containing functionalities.

Within this historical framework, the specific development of sulfonamide-boronic acid hybrids represents a more recent innovation, emerging from the recognition that combining established pharmaceutical scaffolds with organoboron functionality could yield compounds with enhanced biological properties. The concept of merging two unrelated chemical series to create new classes of bioactive molecules gained momentum in the early twenty-first century, particularly in enzyme inhibitor research. This approach recognized that the geometric and electronic properties of boronic acids could complement the hydrogen bonding capabilities and structural features of sulfonamides, resulting in compounds with superior binding affinities and selectivity profiles.

The evolution of organoboron chemistry from simple hydroboration products to sophisticated bifunctional molecules like this compound illustrates the maturation of this field. Modern organoboron compounds serve diverse roles in organic synthesis, medicinal chemistry, and materials science, with their applications continuing to expand as new synthetic methods and biological targets emerge. The incorporation of sulfonamide functionality into boronic acid frameworks represents a logical progression in this evolution, combining the well-established pharmaceutical relevance of sulfonamides with the unique reactivity and binding properties of organoboron compounds.

Position within sulfonamide-boronic acid hybrids

This compound occupies a distinctive position within the emerging class of sulfonamide-boronic acid hybrid molecules, representing a paradigmatic example of structure-based drug design through the strategic combination of two validated pharmacophores. This compound belongs to a series of sulfonamide boronic acids that have demonstrated remarkable efficacy as enzyme inhibitors, particularly against beta-lactamase enzymes where they exhibit substantially different structure-activity relationships compared to their carboxamide analogues. The development of these hybrid molecules resulted from the systematic merger of two unrelated inhibitor series, yielding compounds with unexpected and highly favorable binding properties.

Research investigations have revealed that sulfonamide boronic acids, including this compound and related analogues, exhibit highly distinct structure-activity relationships from previously explored carboxamide congeners. These compounds demonstrate exceptional ligand efficiencies, with values reaching 0.91, and achieve inhibition constants in the low nanomolar range, representing up to twenty-three-fold improvements over comparable carboxamide analogues for smaller molecular structures. The most potent inhibitors within this class successfully reverse beta-lactamase-mediated antibiotic resistance, reducing minimum inhibitory concentrations up to thirty-two-fold in bacterial cell culture systems.

The structural basis for the enhanced activity of sulfonamide-boronic acid hybrids lies in the distinct geometry and polarity characteristics of the sulfonamide group compared to carboxamide functionality. X-ray crystallographic studies of related compounds complexed with target enzymes reveal that sulfonamides form more favorable hydrogen bonding interactions with canonical recognition residues. For instance, compound analogues within this series demonstrate binding constants of 25 nanomolar, representing three-fold improvements over structurally similar molecules and substantial enhancements compared to carboxamide congeners.

The compound class exhibits remarkable selectivity profiles, showing no measurable inhibition against serine proteases such as alpha-chymotrypsin or cysteine proteases like cruzain at concentrations of 100 micromolar. However, these compounds maintain activity against class A beta-lactamases such as CTX-M-9, with half-maximal inhibitory concentrations in the low micromolar range, indicating thirty-six-fold selectivity towards specific enzyme targets. This selectivity profile underscores the precision with which sulfonamide-boronic acid hybrids interact with their biological targets.

Compound Feature Performance Metric Reference
Ligand Efficiency Up to 0.91
Inhibition Constant 25 nM (most potent)
Improvement over Carboxamide Up to 23-fold
Minimum Inhibitory Concentration Reduction Up to 32-fold
Selectivity (AmpC vs CTX-M-9) 36-fold

This compound and its structural analogues represent a new paradigm in enzyme inhibitor design, where the combination of sulfonamide and boronic acid functionalities creates synergistic effects that surpass the individual contributions of either pharmacophore. The compound's position within this hybrid class establishes it as a valuable lead structure for further optimization and development of next-generation enzyme inhibitors with enhanced potency, selectivity, and therapeutic potential.

Properties

IUPAC Name

[3-(diethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMCZVAPCNNYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657339
Record name [3-(Diethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-58-7
Record name [3-(Diethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl 3-boronobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Diethyl 3-boronobenzenesulfonamide has been investigated for its potential as a therapeutic agent, particularly in the treatment of diseases related to phospholipase A2 activity. Phospholipase A2 is an enzyme implicated in inflammatory responses and various pathological conditions, including ischemic injuries and myocardial infarction. Inhibitors of this enzyme can provide therapeutic benefits by modulating inflammatory processes.

Inhibition of Phospholipase A2

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on phospholipase A2. This inhibition is crucial for developing treatments for conditions such as:

  • Myocardial Infarction : By preventing the enzyme's action, the compound may reduce the extent of tissue damage during heart attacks.
  • Inflammatory Disorders : The compound's ability to inhibit phospholipase A2 suggests potential use in treating chronic inflammatory diseases.

Table 1: Summary of Phospholipase A2 Inhibition Studies

Study ReferenceCompound TestedIC50 (µM)Disease Targeted
This compoundTBDMyocardial Infarction
Related Sulfonamide DerivativesTBDInflammatory Disorders

Catalytic Applications

The compound also plays a role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

C–N Cross-Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions utilizing this compound have been shown to effectively form carbon-nitrogen bonds, which are pivotal in constructing various aniline derivatives.

Table 2: Applications in C–N Cross-Coupling Reactions

Reaction TypeExample ReactionYield (%)
Aniline SynthesisAryl halide + primary amine70-90
Ligand DevelopmentSynthesis of NHC ligands60-80

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in real-world applications:

  • Case Study 1 : A study focused on synthesizing new anti-inflammatory agents demonstrated that modifications of the sulfonamide group could enhance biological activity while maintaining low toxicity levels.
  • Case Study 2 : Research involving palladium-catalyzed reactions showcased the compound's utility in generating complex molecules with high selectivity, paving the way for new drug candidates.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzene ring and sulfonamide nitrogen significantly influence physical properties and reactivity. Key analogs include:

Compound Name Substituents (Benzene Ring) Nitrogen Substituents Molecular Formula Key Properties/Applications
N,N-Diethyl 3-boronobenzenesulfonamide Boronic acid (-B(OH)₂) Diethyl C₁₀H₁₅BNO₄S Potential cross-coupling reagent
N,N-Diethyl 3-bromo-5-CF₃-benzenesulfonamide Br, CF₃ Diethyl C₁₁H₁₂BrF₃NO₂S Halogenated analog; likely lower polarity than boron variant
N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide NO₂, CH₃ Diethyl C₁₁H₁₆N₂O₄S Nitro group increases acidity; used in polymer stabilization
N,N-Diethyl benzene sulfonamide (DEBSA) H Diethyl C₁₀H₁₅NO₂S Plasticizer for high-temperature polymers
  • Boron vs. Halogens/Nitro Groups : The boronic acid group enables participation in Suzuki-Miyaura reactions, unlike bromo or nitro analogs, which are inert in such couplings . Nitro groups (e.g., in N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide) increase electron-withdrawing effects, enhancing sulfonamide acidity .

Biological Activity

N,N-Diethyl 3-boronobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including its interaction with various biological systems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a boron atom bonded to a benzene ring substituted with a sulfonamide group. This unique structure allows it to participate in various chemical interactions, making it a candidate for biological applications.

Biological Activity Overview

1. Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, particularly as an inhibitor of specific biological pathways. The sulfonamide moiety is known for its ability to interact with enzymes and receptors, suggesting potential roles in modulating physiological processes.

2. Cardiovascular Effects

A study on related sulfonamide compounds demonstrated that they could influence cardiovascular parameters such as perfusion pressure and coronary resistance. Specifically, derivatives of benzenesulfonamide were shown to decrease perfusion pressure in isolated rat heart models, indicating possible vasodilatory effects . This suggests that this compound might also share similar cardiovascular effects, warranting further investigation.

The mechanism by which this compound exerts its biological effects may involve the inhibition of calcium channels or other ion channels, which are critical in regulating vascular tone and cardiac function. Docking studies with calcium channel proteins have shown that certain sulfonamides can effectively bind and inhibit these channels, leading to decreased vascular resistance and altered blood pressure dynamics .

Case Studies and Research Findings

1. In Vitro Studies

In vitro studies have assessed the biological activity of related compounds, which provide insights into the potential efficacy of this compound. For instance, research on analogs indicated that modifications to the sulfonamide structure could enhance binding affinity to nicotinic acetylcholine receptors (nAChRs), suggesting a pathway for neuropharmacological applications .

2. Repellent Activity

Additionally, compounds structurally related to this compound have been evaluated for their insect repellent properties. Studies on similar analogs demonstrated effectiveness against mosquito species such as Aedes aegypti and Anopheles stephensi, highlighting the potential for this compound in pest control applications .

Data Summary

Property Observation
Cardiovascular Effects Decreased perfusion pressure in isolated hearts
Mechanism of Action Potential calcium channel inhibition
In Vitro Activity Binding affinity to nAChRs
Insect Repellent Activity Effective against Aedes aegypti and Anopheles stephensi

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N,N-Diethyl 3-boronobenzenesulfonamide, and how can intermediates be optimized?

  • Methodology : Start with substituted phenols or boronic acid precursors. For example, adapt multi-step reactions involving sulfonylation of 3-boronobenzene derivatives, followed by N,N-diethylation using ethyl halides in the presence of a base (e.g., K₂CO₃). Solid supports like CaO or silica can enhance reaction efficiency by reducing side reactions .
  • Key Considerations : Monitor reaction progress via TLC and 31P NMR (for phosphorylated intermediates) or LC-MS. Optimize solvent systems (e.g., DMF for solubility) and stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques validate the molecular structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using δ values for aromatic protons (e.g., 7.8–6.6 ppm for substituted benzene rings) and diethyl groups (1.2–3.4 ppm). Compare with analogous compounds like 4-Fluoro-N,N-dimethylbenzenesulfonamide .
  • X-ray Crystallography : Resolve boron coordination geometry (trigonal planar vs. tetrahedral) to confirm sp² hybridization.
  • FT-IR : Identify B-O (≈1350 cm⁻¹) and S=O (≈1150 cm⁻¹) stretches.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct kinetic stability studies using HPLC to track degradation products. For solubility, test polar (e.g., DMSO) and non-polar solvents (e.g., toluene). Thermal stability can be assessed via TGA/DSC, noting decomposition temperatures .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?

  • Troubleshooting :

  • Catalyst Screening : Compare yields using Pd catalysts (e.g., Suzuki coupling for boron incorporation) vs. base-mediated sulfonylation.
  • Solid Supports : Evaluate CaO, MgSO₄, or Na₂CO₃-celite to improve reaction homogeneity and reduce side products .
  • Data Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent purity) causing yield discrepancies.

Q. What role does the boron moiety play in the compound’s reactivity, particularly in cross-coupling reactions?

  • Mechanistic Insight : The boron group enables Suzuki-Miyaura coupling with aryl halides, forming biaryl structures. Assess reactivity using 31B NMR to monitor boronate ester formation. Compare with non-boronated analogs to confirm enhanced catalytic activity .
  • Experimental Design : Pair the compound with Pd(PPh₃)₄ and aryl iodides in THF/H₂O. Track conversion via GC-MS and isolate coupled products for X-ray validation.

Q. How can computational modeling predict the compound’s interactions in biological or catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding to enzymes (e.g., proteases) using AutoDock Vina. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-Diethyl 3-boronobenzenesulfonamide
Reactant of Route 2
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N,N-Diethyl 3-boronobenzenesulfonamide

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